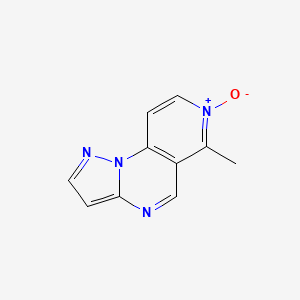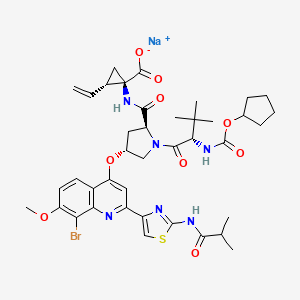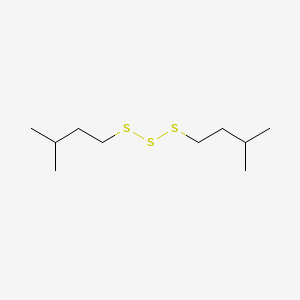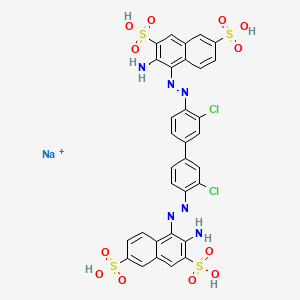
4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulfonic acid groups. Such compounds are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dichlorobiphenyl and a suitable boronic acid derivative.
Azo Coupling: The biphenyl core is then subjected to azo coupling reactions with diazonium salts derived from 3-aminonaphthalene-2,7-disulphonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry
Dyes and Pigments: The compound is used in the synthesis of dyes due to its vibrant color and stability.
Analytical Chemistry: It can be used as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: The compound may be used in staining biological tissues for microscopic analysis.
Drug Development: Its derivatives could be explored for potential pharmaceutical applications.
Industry
Textile Industry: Used in dyeing fabrics.
Paper Industry: Employed in coloring paper products.
作用机制
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding to various substrates. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
相似化合物的比较
Similar Compounds
- 4,4’-((1,1’-Biphenyl)-4,4’-diyl)bis(azo)bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 4,4’-((3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
Uniqueness
The presence of the 3,3’-dichloro substituents in the biphenyl core distinguishes this compound from its analogs, potentially affecting its reactivity and binding properties. This uniqueness can influence its color properties and stability, making it suitable for specific industrial applications.
属性
CAS 编号 |
83249-25-6 |
|---|---|
分子式 |
C32H22Cl2N6NaO12S4+ |
分子量 |
904.7 g/mol |
IUPAC 名称 |
sodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O12S4.Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);/q;+1 |
InChI 键 |
GCDYRJVWIWZWBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



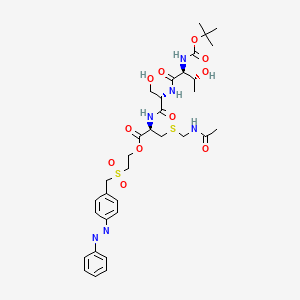

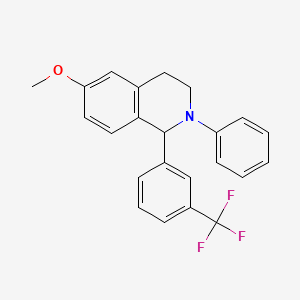

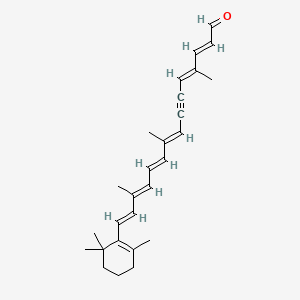
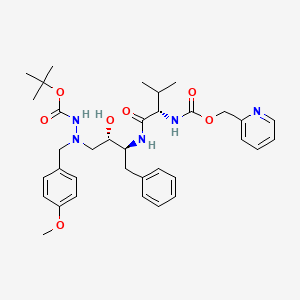
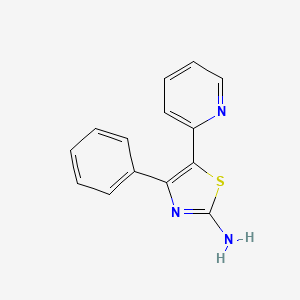
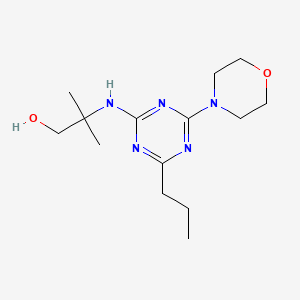
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

